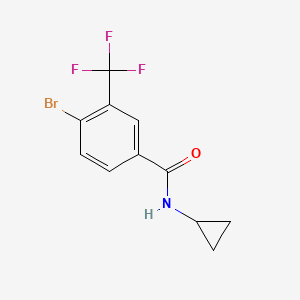

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-4-1-6(5-8(9)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDLZOKOXCZQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Bromo-3-(trifluoromethyl)benzoic acid or its derivatives (acid chloride, ester).

- Cyclopropylamine.

- Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

- Catalysts like 4-dimethylaminopyridine (DMAP).

Amidation Reaction

The key step in the preparation is the amidation of 4-bromo-3-(trifluoromethyl)benzoic acid (or its activated derivative) with cyclopropylamine. The reaction typically proceeds as follows:

- Activation of the carboxylic acid using DCC to form an O-acylurea intermediate.

- Nucleophilic attack by cyclopropylamine on the activated intermediate.

- Formation of this compound.

- Removal of dicyclohexylurea byproduct by filtration.

This reaction is generally carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent side reactions.

Purification

After the reaction completion, purification is performed by:

- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane).

- Column chromatography to achieve high purity.

- Drying under reduced pressure.

Alternative Synthetic Routes

While direct amidation is the most common approach, alternative methods may involve:

- Conversion of the acid to acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with cyclopropylamine.

- Use of coupling reagents such as HATU or EDCI for improved yields.

- Protection/deprotection strategies if other sensitive functional groups are present.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, acetone | Anhydrous required |

| Temperature | 0°C to room temperature | Avoids side reactions |

| Reaction time | 4–24 hours | Depends on reagents and scale |

| Atmosphere | Nitrogen or argon | To prevent moisture and oxidation |

| Molar ratio (amine:acid) | 1.1:1 to 1.5:1 | Slight excess of amine preferred |

| Coupling agent amount | 1.1 equivalents | Ensures complete activation |

| Catalyst (DMAP) | 0.1 equivalents | Enhances reaction rate |

Research Findings and Yields

- Reported yields for amidation reactions forming similar benzamides are typically in the range of 70–90%.

- Purity levels after recrystallization or chromatography exceed 95% as confirmed by HPLC.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and prevent overreaction or side products.

Related Synthetic Examples

Although direct literature on this compound is limited, analogous compounds such as 4-bromo-N-cyclopropyl-2-fluorobenzamide have been synthesized using amidation of the corresponding acid with cyclopropylamine in the presence of DCC and DMAP, yielding high purity products suitable for medicinal chemistry research.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid activation | Activation of 4-bromo-3-(trifluoromethyl)benzoic acid using DCC | DCC (1.1 eq), DMAP (0.1 eq), DCM, 0–25°C, 4–12 h | 80–90 | >95 |

| Amidation | Reaction with cyclopropylamine | Cyclopropylamine (1.2 eq), inert atmosphere | ||

| Work-up and purification | Filtration, extraction, recrystallization or chromatography | Solvents: ethyl acetate, hexane |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Biology: It may be used in the study of biological pathways and mechanisms, serving as a probe or inhibitor.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom and cyclopropyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Halogen Substituents : Bromine (target) and chlorine () may participate in halogen bonding, influencing target binding. The additional fluorine in ’s compound increases electronegativity.

- Amide Modifications : The cyclopropyl group (target, ) contrasts with bulkier groups like tetrazolyl () or fluorophenyl (), affecting steric hindrance and solubility.

Computational and Crystallographic Tools

- SHELX Software () : Widely used for small-molecule crystallography, SHELX could refine the crystal structures of these benzamides, aiding in understanding packing patterns and intermolecular interactions .

- Mercury () : This tool enables visualization of crystal voids and comparison of packing similarities, critical for predicting solubility and stability .

- UCSF Chimera () : Molecular modeling with Chimera could simulate interactions between these compounds and biological targets, such as herbicide-binding enzymes or drug receptors .

Research Findings and Gaps

- Herbicide Design : The CF₃ group’s prevalence in herbicidal benzamides () suggests its importance in agrochemical optimization. The target compound’s cyclopropyl group may offer improved metabolic stability over tetrazolyl analogs.

- SAR Challenges : While halogen and amide modifications are well-documented, direct comparative data on potency, toxicity, or environmental persistence are absent in the evidence.

- Future Directions : Experimental studies measuring binding affinities, solubility, and bioactivity are needed to validate inferred applications. Computational workflows (e.g., docking studies using Chimera) could prioritize analogs for synthesis.

Biological Activity

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFN

- Molecular Weight : 322.12 g/mol

The presence of the trifluoromethyl group (CF) is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity

- Anticancer Properties

- Antimicrobial Activity

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit moderate antiviral activity. For instance, a comparative study showed that it could inhibit the replication of viruses, with an inhibition rate of approximately 56% against Tobacco Mosaic Virus (TMV) . The mechanism is believed to involve disruption of viral replication processes.

Anticancer Properties

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. A notable study revealed that concentrations as low as 10 µM led to significant cytotoxic effects on human leukemia cells, suggesting its potential as a lead candidate for cancer therapeutics . The mechanism of action appears to involve the induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of piperazine derivatives, this compound was tested against TMV. The results indicated an approximate 56% inhibition rate, demonstrating its potential as an antiviral agent .

Study 2: Cytotoxicity Against Cancer Cells

A study focused on human leukemia cell lines revealed that treatment with this compound at concentrations as low as 10 µM resulted in substantial cell death. This finding supports further exploration into its potential as a therapeutic agent in oncology .

Summary of Biological Activities

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antiviral | Moderate | Disruption of viral replication |

| Anticancer | High | Induction of apoptosis |

| Antimicrobial | Significant | Inhibition of cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide, and how can intermediates be characterized?

- Methodology :

- Synthetic Route : Begin with bromination of 3-(trifluoromethyl)benzoic acid derivatives, followed by amide coupling with cyclopropylamine. Use coupling agents like EDCl/HOBt or DCC in anhydrous dichloromethane .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate intermediates and final product.

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using H/C NMR (e.g., δ 7.8–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodology :

- Spectroscopy : Use F NMR to confirm trifluoromethyl group integrity (δ -60 to -65 ppm) and IR spectroscopy for amide C=O stretches (~1650–1680 cm).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DMSO/EtOH). Refine using SHELXL (R-factor < 0.05) and visualize packing motifs with Mercury .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

- Methodology :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for bromination efficiency. Optimize reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between catalyst loading, reaction time, and yield. Validate with LC-MS tracking of intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodology :

- Orthogonal Assays : Compare IC values in kinase inhibition assays (DDR1/DDR2) using recombinant proteins vs. cell-based models. Control for off-target effects via CRISPR knockouts .

- Structural Analysis : Perform molecular docking (AutoDock Vina) to assess binding mode variations. Cross-validate with mutagenesis studies (e.g., alanine scanning of DDR1’s ATP-binding pocket) .

Q. How can computational tools predict the compound’s metabolic stability and guide structural modifications?

- Methodology :

- In Silico Modeling : Use Schrödinger’s QikProp to calculate logP (lipophilicity) and CYP450 metabolism sites. Prioritize modifications (e.g., replacing bromine with chlorine) to enhance metabolic stability.

- MD Simulations : Run 100-ns simulations (AMBER) to assess conformational flexibility of the cyclopropylamide group and its impact on target binding .

Specialized Technical Questions

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (Br, F). Address twinning via SHELXD’s twin refinement module .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for bromine and trifluoromethyl groups. Validate with Hirshfeld surface analysis to exclude solvent interference .

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic sites (C-Br bond: > 0.3). Predict reactivity in Suzuki-Miyaura couplings using Pd(PPh)/KCO .

- Experimental Validation : Monitor reaction progress via F NMR to detect byproducts (e.g., defluorination) under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.